REACTION_CXSMILES
|
[CH2:1]([Mg]Br)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[Br:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][CH:17]=1)[CH:13]=[O:14]>O1CCCC1>[Br:9][C:10]1[CH:17]=[CH:16][CH:15]=[C:12]([CH:13]([OH:14])[CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[CH:11]=1
|
Name
|
|
Quantity
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3.7 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCC)[Mg]Br
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the reaction was quenched by the addition of 2N hydrochloric acid (30 mL)
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Type
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EXTRACTION
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Details
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the product extracted into ethyl acetate (30 mL)
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Type
|
WASH
|
Details
|
The organic layer was washed with sat'd sodium chloride (25 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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WASH
|
Details
|
Silica gel chromatography eluting with 17% ethyl acetate/hexane
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CC=C1)C(CCCCCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.25 mmol | |
AMOUNT: MASS | 1.42 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 70.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |